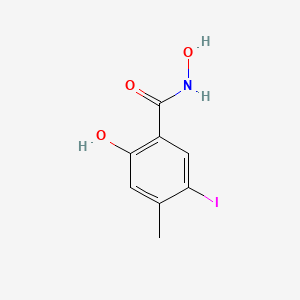
6-(2-Chloro-4-methyl-phenoxy)-nicotinic acid methyl ester, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Chloro-4-methyl-phenoxy)-nicotinic acid methyl ester, 95% (also known as 6-Methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95%) is an organic compound used for a variety of scientific research applications. It is a white crystalline solid that is soluble in methanol, ethanol, and acetone. This compound has a molecular weight of 218.6 g/mol and a melting point of 158-161°C.
作用机制
6-Methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95% acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is important for the regulation of muscle contraction and other processes. By inhibiting AChE, 6-Methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95% can increase the levels of acetylcholine in the body and thus affect the activity of various muscles and organs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95% depend on the concentration of the compound and the duration of exposure. At low concentrations, the compound can increase the levels of acetylcholine in the body, which can lead to increased muscle contraction and improved reflexes. At higher concentrations, the compound can cause an increase in heart rate, respiration rate, and blood pressure. Additionally, it can cause nausea, vomiting, and dizziness.
实验室实验的优点和局限性
The main advantage of using 6-Methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95% in laboratory experiments is its ability to act as an inhibitor of acetylcholinesterase. This makes it a useful tool to study the effects of increased acetylcholine levels on various processes. However, it is important to note that this compound can be toxic in high concentrations and should be used with caution. Additionally, the compound is relatively expensive and can be difficult to obtain in large quantities.
未来方向
In the future, 6-Methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95% could be used to develop new drugs that target the enzyme acetylcholinesterase. Additionally, it could be used to study the effects of increased acetylcholine levels on various physiological processes, such as learning and memory. Furthermore, it could be used to study the effects of increased acetylcholine levels on various diseases, such as Alzheimer’s disease and Parkinson’s disease. Finally, it could be used to develop new compounds that can act as acetylcholinesterase inhibitors.
合成方法
6-Methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95% can be synthesized using a two-step method. The first step involves the reaction of 2-chloro-4-methyl-phenol with sodium nitrite in aqueous solution to form 2-chloro-4-methyl-nitrobenzene. The second step involves the reaction of 2-chloro-4-methyl-nitrobenzene with methoxyacetic acid in the presence of sodium hydroxide to form 6-methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95%.
科学研究应用
6-Methoxy-2-chloro-4-methyl-nicotinic acid methyl ester, 95% has a variety of applications in scientific research. It is used as a reagent for the synthesis of various compounds, such as those used in drug discovery and development. Additionally, it is used to synthesize derivatives of nicotinic acid, which can be used in the study of enzyme inhibition and receptor binding. It is also used in the synthesis of peptides, which can be used to study protein-protein interactions.
属性
IUPAC Name |
methyl 6-(2-chloro-4-methylphenoxy)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-9-3-5-12(11(15)7-9)19-13-6-4-10(8-16-13)14(17)18-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAPQSICXUMADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC=C(C=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Fluoro-phenyl)-1,3a,4,5,6,7-hexahydro-pyrazolo[1,5-a]pyrazine, 95%](/img/structure/B6288289.png)
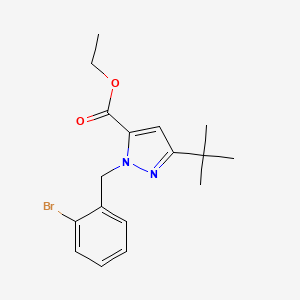
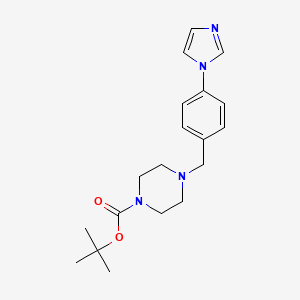


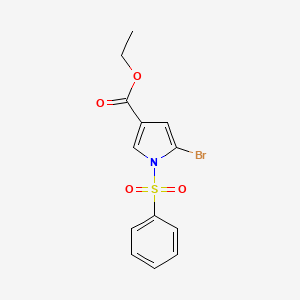


![1-[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288352.png)
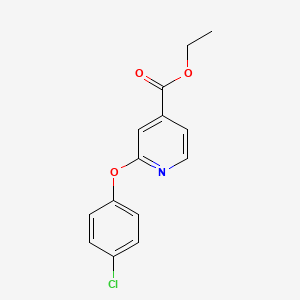
![[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6288366.png)
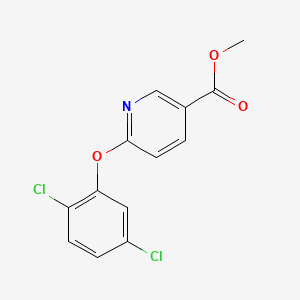
![1-[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288390.png)
